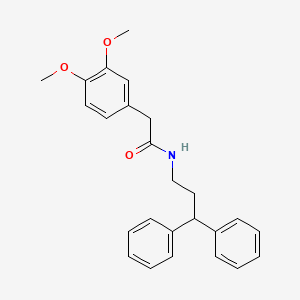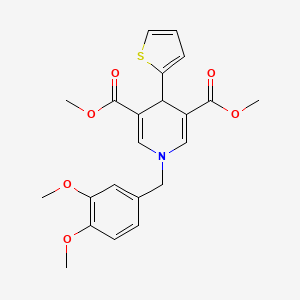
2-(3,4-dimethoxyphenyl)-N-(3,3-diphenylpropyl)acetamide
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-(3,3-diphenylpropyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DPA is a derivative of the phenylacetamide family and is structurally similar to other psychoactive substances such as MDMA and MDA. However, DPA lacks the psychoactive effects associated with these compounds and is primarily used for research purposes.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3,3-diphenylpropyl)acetamide is not fully understood, but it is believed to act on various receptors in the brain, including the serotonin transporter and sigma receptors. This compound has been found to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are essential for the growth and survival of neurons.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal studies. It has been found to increase dopamine and serotonin levels in the brain, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition. Additionally, this compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect against oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dimethoxyphenyl)-N-(3,3-diphenylpropyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a range of conditions. Additionally, this compound has a low toxicity profile and does not produce the psychoactive effects associated with other psychoactive compounds. However, one of the limitations of this compound is that its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(3,3-diphenylpropyl)acetamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various receptors in the brain. Finally, there is a need for more studies to evaluate the safety and efficacy of this compound in humans, which could pave the way for its potential use as a therapeutic agent in the future.
Conclusion
In conclusion, this compound is a promising compound with potential applications in scientific research. Its neuroprotective, anti-inflammatory, and analgesic effects make it a potential candidate for the treatment of various disorders. However, more research is needed to fully understand its mechanism of action and its effects on the brain. With further research, this compound could become an important tool for researchers in the field of neuroscience and could potentially lead to the development of new treatments for a range of disorders.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-N-(3,3-diphenylpropyl)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroprotection. Studies have shown that this compound has neuroprotective properties and can protect against brain damage caused by ischemia and other neurodegenerative disorders. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(3,3-diphenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-28-23-14-13-19(17-24(23)29-2)18-25(27)26-16-15-22(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,17,22H,15-16,18H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWMJWGMWHGXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(dimethylamino)sulfonyl]-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B3613445.png)
![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-4-fluorobenzamide](/img/structure/B3613452.png)
![7-benzyl-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3613458.png)
![ethyl 4-{[(4-fluorophenyl)(isobutyryl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3613482.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-chloro-3-phenylacrylamide](/img/structure/B3613487.png)
![3-amino-N-cyclopentyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3613508.png)
![2-oxo-N-[(4-phenylcyclohexyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B3613518.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-phenylacetamide](/img/structure/B3613523.png)
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B3613531.png)
![3-iodo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B3613535.png)
![4-({[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}methyl)benzonitrile](/img/structure/B3613543.png)
![N,N-diethyl-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3613550.png)